REACTION_CXSMILES
|
[OH:1][C:2]12[CH2:12][CH:6]3[CH2:7][C:8]([OH:11])([CH2:10][CH:4]([CH:5]3[NH:13]C(=O)C)[CH2:3]1)[CH2:9]2.Cl>>[NH2:13][CH:5]1[CH:4]2[CH2:3][C:2]3([OH:1])[CH2:9][C:8]([OH:11])([CH2:7][CH:6]1[CH2:12]3)[CH2:10]2
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
OC12CC3C(C(CC(C1)(C3)O)C2)NC(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with satd aq NaHCO3
|
Type
|
CUSTOM
|
Details
|
The water was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solid was triturated with methanol
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CC3(CC(CC1C3)(C2)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |